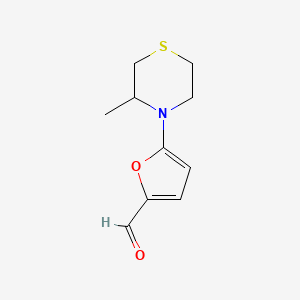

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Description

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 3-methylthiomorpholin-4-yl substituent at the 5-position of the furan ring.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

5-(3-methylthiomorpholin-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2S/c1-8-7-14-5-4-11(8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3 |

InChI Key |

KYDBAMDZNBIAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCCN1C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good to high yields.

Industrial Production Methods

While specific industrial production methods for 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential antiviral and antibacterial properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s furan ring and aldehyde group allow it to participate in a range of chemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the 5-position of the furan ring significantly influences the physicochemical and biological properties of furan-2-carbaldehyde derivatives. Key structural analogs include:

Table 1: Substituent-Specific Properties of Furan-2-carbaldehyde Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents (e.g., 4-nitrophenyl, 4-chlorophenyl) increase polarity and thermodynamic stability. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde exhibits a standard enthalpy of formation (ΔfH°) of -245.1 kJ/mol in the solid state, indicating high stability .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxymethyl groups (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) enhance solubility and are associated with bioactivity, such as antimicrobial effects .

Key Findings :

- Sublimation Enthalpies: Nitrophenyl derivatives exhibit higher ΔH° values (~98–101 kJ/mol) compared to non-aromatic substituents, reflecting stronger intermolecular forces .

- Synthetic Efficiency : Reactions using diazonium salts (e.g., for nitrophenyl analogs) often lack yield data, while chlorophenyl derivatives synthesized in water achieve moderate yields (45.2%) . The target compound’s thiomorpholinyl group may require specialized conditions (e.g., microwave-assisted reactions as in ).

Biological Activity

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is . The compound features a furan ring substituted with a morpholine derivative, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has highlighted the potential anticancer activity of furan derivatives. A study on related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde in this context remains under investigation, but its structural similarities suggest it may share these properties.

The biological mechanisms underlying the activity of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde are not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes involved in metabolic pathways or receptors influencing cell signaling cascades.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.